molecular formula C12H19F3N2O2 B2602652 tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate CAS No. 1251004-14-4

tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

Cat. No.: B2602652
CAS No.: 1251004-14-4
M. Wt: 280.291
InChI Key: VFVUFLTVLPGEJW-LDYMZIIASA-N
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Description

tert-Butyl (3aR,6aR)-3a-(trifluoromethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate is a bicyclic pyrrolo-pyrrole derivative characterized by a stereospecific trifluoromethyl substituent at the 3a-position and a tert-butoxycarbonyl (Boc) protecting group. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it advantageous for central nervous system (CNS) drug candidates or enzyme inhibitors .

Properties

IUPAC Name

tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F3N2O2/c1-10(2,3)19-9(18)17-5-8-4-16-6-11(8,7-17)12(13,14)15/h8,16H,4-7H2,1-3H3/t8-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVUFLTVLPGEJW-LDYMZIIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CNC[C@]2(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate typically involves multiple steps:

    Formation of the Hexahydropyrrolo[3,4-c]pyrrole Core: This can be achieved through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced via tert-butyl esters or tert-butyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group or the pyrrole ring, resulting in different reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits notable biological activities which can be leveraged in drug development:

  • Antitumor Activity : Preliminary studies suggest that derivatives of hexahydropyrrolo compounds show promise as anticancer agents. The trifluoromethyl group may enhance metabolic stability and bioactivity against cancer cell lines.
  • Antimicrobial Properties : The structural characteristics of this compound may contribute to its efficacy against various microbial strains. Investigations into its mechanism of action are ongoing.
  • Neuroprotective Effects : There is emerging evidence that pyrrole derivatives can protect neuronal cells from oxidative stress. This could have implications for treating neurodegenerative diseases .

Applications in Medicinal Chemistry

The unique structural features of tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate make it a candidate for various applications in medicinal chemistry:

  • Drug Design : The compound's ability to interact with biological targets can be exploited in the design of new therapeutic agents. Its trifluoromethyl group is known to enhance lipophilicity and improve pharmacokinetic properties .
  • Synthesis of Novel Compounds : This compound can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications. Its reactivity can be harnessed to create analogs with improved efficacy .

Case Study 1: Anticancer Activity Assessment

A study was conducted to evaluate the anticancer properties of derivatives based on the hexahydropyrrolo framework. The results indicated that compounds similar to this compound showed significant cytotoxic effects on breast cancer cell lines.

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial activity of pyrrole derivatives found that compounds with trifluoromethyl substitutions exhibited enhanced activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes.

Mechanism of Action

The mechanism by which tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, while the hexahydropyrrolo[3,4-c]pyrrole core can interact with various biological pathways. These interactions can modulate enzyme activity, receptor binding, or signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

  • Trifluoromethyl vs. Difluoro/Oxo Groups : The target compound’s trifluoromethyl group offers superior metabolic stability compared to the difluoro-oxo analog (), which was discontinued due to stability issues .
  • Aromatic vs. Aliphatic Substituents: The phenyl-CF₃ analog () exhibits stronger binding to retinol-binding protein 4 due to aromatic interactions, whereas the target compound’s aliphatic CF₃ may favor solubility .
  • Ring System Modifications : Furo-pyrrole derivatives () display altered conformational flexibility, impacting target selectivity .

Biological Activity

The compound tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • A trifluoromethyl group which enhances lipophilicity and potentially alters biological interactions.
  • A hexahydropyrrolo structure , contributing to its conformational flexibility.

Molecular Formula and Weight

  • Molecular Formula : C12H18F3N2O2
  • Molecular Weight : 288.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group is known to enhance binding affinity to various proteins and enzymes. Preliminary studies suggest that it may act as an inhibitor or modulator for specific receptors involved in metabolic pathways.

Antagonistic Effects

Research indicates that this compound may exhibit antagonistic effects on retinol-binding protein 4 (RBP4), which plays a critical role in lipid metabolism and insulin sensitivity. Inhibition of RBP4 has been associated with improved metabolic parameters in preclinical models.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that the compound possesses favorable absorption and distribution characteristics. It shows moderate stability in biological fluids with a half-life suitable for therapeutic applications.

Case Studies

  • Study on RBP4 Interaction :
    • A study published in Nature Communications highlighted the ability of similar compounds to reduce serum RBP4 levels significantly (>85%) in rodent models after oral dosing. This finding suggests that this compound may have comparable effects in modulating RBP4 activity .
  • In Vitro Binding Assays :
    • In vitro assays demonstrated effective binding to target proteins involved in metabolic regulation. The compound's unique trifluoromethyl substitution was noted to enhance binding affinity compared to non-fluorinated analogs .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityBinding Affinity
This compoundHexahydropyrroloAntagonist of RBP4High
tert-butyl (3aR,6aR)-1-methyl-1H-pyrrole-2-carboxylatePyrroleModerate antagonist activityMedium
tert-butyl (3aS,6aS)-4-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylateOctahydropyrroloLow antagonist activityLow

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl (3aR,6aR)-3a-(trifluoromethyl)hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate?

  • Methodological Answer : The compound is synthesized via a multi-step sequence involving palladium-catalyzed amination and Boc deprotection. For example:

Palladium-catalyzed coupling : React 1-bromo-2-(trifluoromethyl)benzene with tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate to form an intermediate (e.g., ).

Boc deprotection : Treat the intermediate with HCl in methanol or trifluoroacetic acid (TFA) in dichloromethane to yield the free amine ().

Purification : Use flash column chromatography (e.g., 0–30% EtOAc in hexanes) to isolate the product ().
Key Considerations : Monitor reaction progress via TLC and confirm stereochemical integrity using chiral HPLC or NMR .

Q. How is the stereochemical configuration of the compound confirmed experimentally?

  • Methodological Answer :
  • NMR Analysis : Compare 1H^1H and 13C^{13}C NMR chemical shifts to literature data. For example, diastereotopic protons in the pyrrolo-pyrrole scaffold exhibit distinct splitting patterns ().
  • X-ray Crystallography : Resolve absolute configuration using single-crystal X-ray diffraction (e.g., ).
  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., ).
    Data Example : In 1H^1H NMR (CDCl3_3), the trifluoromethyl group causes deshielding of adjacent protons (δ ~3.0–4.0 ppm) .

Advanced Research Questions

Q. How can researchers address conflicting stereochemical outcomes in the synthesis of pyrrolo-pyrrole derivatives?

  • Methodological Answer : Stereochemical discrepancies often arise from competing reaction pathways. Strategies include:
  • Temperature Control : Lower reaction temperatures (e.g., 0°C) favor kinetic over thermodynamic products ().
  • Catalytic Optimization : Use chiral ligands (e.g., BINAP) in asymmetric hydrogenation to enhance enantioselectivity ().
  • Post-Synthesis Resolution : Separate diastereomers via preparative HPLC or recrystallization ().
    Case Study : In , Method A yielded a 42:44 diastereomeric ratio, while Method B improved selectivity via solvent polarity adjustments .

Q. What analytical approaches resolve contradictions in purity assessments between NMR and LC-MS data?

  • Methodological Answer :
  • Cross-Validation : Combine 1H^1H NMR integration (quantifying proton ratios) with LC-MS (detecting trace impurities). For example, residual solvents in NMR may inflate purity estimates, while LC-MS detects non-UV-active byproducts.
  • Mass Balance Analysis : Compare theoretical vs. observed yields after purification.
    Example : In , NMR integration confirmed >95% purity, while LC-MS identified a 2% impurity from incomplete Boc deprotection .

Q. How is the compound evaluated for pharmacological activity in disease models?

  • Methodological Answer :
  • In Vitro Assays : Screen for target binding (e.g., retinol-binding protein 4 antagonism) using fluorescence polarization ().
  • ADME Profiling : Assess metabolic stability via liver microsome incubation and quantify solubility in phosphate-buffered saline (PBS) ().
  • Structure-Activity Relationship (SAR) : Modify the trifluoromethyl group or pyrrolo-pyrrole core to enhance potency ().
    Key Finding : In , the compound showed IC50_{50} = 12 nM against RBP4, making it a candidate for macular degeneration therapy .

Safety and Handling

  • Storage : Store at room temperature under inert gas ().
  • Safety Protocols : Use PPE (gloves, goggles) and avoid ignition sources ().

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